![molecular formula C40H58S4 B066407 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene CAS No. 162151-09-9](/img/structure/B66407.png)
3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene
Overview
Description
3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a semiconducting oligomer of the p-type . It is also used as a monomer to prepare poly (3,3′′′-dialkyl-quaterthiophene) polymers (PQTs) . It is a solution-processable π-conjugated semiconductor used in flexible printed electronics such as high-sensitivity chemical sensors based on organic thin-film transistors .
Synthesis Analysis
The synthesis of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene involves polymerization . It is also used as a monomer to prepare poly (3,3′′′-dialkyl-quaterthiophene) polymers (PQTs) .Molecular Structure Analysis
The empirical formula of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is C40H58S4 . Its molecular weight is 667.15 . The band gap of the related compound PQT-12 is 2.27 eV .Chemical Reactions Analysis
3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is used in the self-assembly of regioregular poly (3,3’‘’-didodecylquarterthiophene) in chloroform .Physical And Chemical Properties Analysis
3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a solid with a melting point of 55-59 °C . The band gap of the related compound PQT-12 is 2.27 eV .Scientific Research Applications
Semiconducting Oligomer
“3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” is a semiconducting oligomer of the p-type . This means it can conduct electricity under certain conditions, making it useful in various electronic devices.
Monomer for Polymer Preparation
This compound is also used as a monomer to prepare poly (3,3’‘’-dialkyl-quaterthiophene) polymers (PQTs) . These polymers have applications in the field of organic electronics due to their good charge transport properties.
Organic Thin Film Transistors (OTFTs)
The compound is used in the fabrication of high sensitivity chemical sensors based on organic thin film transistors . These sensors have potential applications in environmental monitoring, healthcare, and security.
Organic Solar Cells
“3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” can be used as a donor material in organic solar cells . Organic solar cells are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport.
Control of Microstructure
Research shows that the microstructure of “3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” can be controlled by the choice of solvent . This property can be exploited in the design and fabrication of organic electronic devices.
Laser-Induced Forward Transfer (LIFT)
Studies have shown that “3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene” spin-coated on a donor substrate can be transferred by means of solid phase laser-induced forward transfer (LIFT) technique onto Si/SiO2 receiver substrates to form the active layer without altering its microstructure . This is important for potential large-scale fabrication of organic thin-film transistors (OTFTs).
Mechanism of Action
Target of Action
The primary target of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the semiconducting oligomer . This compound is used as a monomer to prepare poly (3,3’‘’-dialkyl-quaterthiophene) polymers (PQTs) .
Mode of Action
The compound interacts with its target by polymerization . It is used as a monomer to prepare PQTs, which are semiconducting polymers .
Biochemical Pathways
The compound affects the polymerization pathway . The resulting PQTs are used in the field of organic electronics .
Result of Action
The polymerization of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene results in the formation of PQTs . These polymers have semiconducting properties and are used in the field of organic electronics .
Action Environment
The action of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by environmental factors such as the presence of a catalyst and the temperature . For example, the presence of Herrmann–Beller catalyst and P(o-NMe2Ph)3 can lead to selective thiophene–thiophene couplings .
Safety and Hazards
properties
IUPAC Name |
2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-31-41-39(33)37-27-25-35(43-37)36-26-28-38(44-36)40-34(30-32-42-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUNDTRLGXGTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
682763-35-5 | |
Record name | 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, 3,3′′′-didodecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=682763-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20327781 | |
Record name | NSC686347 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene | |
CAS RN |
162151-09-9 | |
Record name | NSC686347 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene, particularly its side chains, influence its performance in organic electronic devices?
A1: Research indicates that the didodecyl side chains in 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene play a crucial role in its self-assembly and charge transport properties. A study comparing various polythiophenes, including poly(3,3'''-didodecyl[2,2′:5′,2′′:5′′,2′′′‐quaterthiophene]‐5,5′′′‐diyl) (PQT), found that side chain length and density affect the maximum carrier mobility and hysteresis observed in electrolyte-gated transistors (EGTs). [] PQT, with its reduced side chain density, exhibited higher hole mobility but also showed larger hysteresis compared to poly(3-alkylthiophenes) with longer alkyl side chains. This suggests that while the bulky didodecyl groups may hinder efficient packing, they also contribute to enhanced charge transport, likely due to reduced intermolecular interactions.
Q2: What synthetic challenges exist in producing defect-free 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene, and how can these be addressed?
A2: Synthesizing defect-free 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene polymers using direct heteroarylation polymerization (DHAP) presents a significant challenge due to potential side reactions leading to branching defects. [] These defects can negatively impact the material's optoelectronic properties and performance in devices. Research has shown that achieving high selectivity in the coupling reaction is crucial for minimizing these defects. Utilizing a specific catalyst system, such as the Herrmann–Beller catalyst with P(o-NMe2Ph)3 ligand, enables selective thiophene-thiophene couplings at the desired α-positions, minimizing the formation of undesirable β-branching. [] This control over the polymerization process is essential for obtaining well-defined polymers with improved optoelectronic properties.
Q3: Are there analytical techniques available to monitor the quality and purity of synthesized 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene?
A3: Yes, various analytical techniques can assess the quality and purity of synthesized 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene. Solid-state optical and thermal measurements, like UV-Vis spectroscopy and differential scanning calorimetry (DSC), can reveal the presence of even minor molecular defects, such as β-branching, by detecting changes in the material's absorption spectrum and thermal transitions. [] Additionally, techniques like gel permeation chromatography (GPC) can determine the molecular weight distribution of the synthesized polymer, providing insights into the polymerization process's efficiency and the presence of any undesired oligomers or byproducts. Combining these analytical tools ensures the production of high-quality 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene suitable for advanced applications.
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